Cycloheptylamine

Description

Historical Context and Evolution of Research on Cycloaliphatic Amines

The study of cycloaliphatic amines, a class of organic compounds featuring an amine group attached to a cyclic alkane ring, has a long history in organic chemistry. Early investigations into these compounds often focused on their synthesis and fundamental chemical properties. For instance, research dating back to the mid-20th century, such as a 1961 study, highlighted the need for pure cycloheptylamine and explored various synthesis methods using readily available intermediates. acs.org This historical context underscores the foundational importance of developing reliable synthetic routes for such compounds.

Over time, research on cycloaliphatic amines has evolved significantly, driven by their increasing utility in various industrial and academic applications. Initially, their role as curing agents in epoxy resins gained prominence, leading to extensive studies on their reaction kinetics and the properties of the resulting thermoset polymers. researchgate.netgoogle.comresearchgate.net More recently, there has been a notable shift towards developing "modified cycloaliphatic amines" with enhanced properties, including improved reactivity, reduced toxicity, and better durability, particularly for applications in high-performance coatings, adhesives, and sealants. datainsightsmarket.com This evolution reflects a continuous effort to innovate and adapt these compounds for more sustainable and specialized chemical processes.

Significance of this compound as a Chemical Entity in Modern Organic Chemistry

This compound's significance in modern organic chemistry stems from its unique seven-membered ring structure and the presence of a primary amine group, making it a versatile building block, reagent, and catalyst. smolecule.comsigmaaldrich.cn Its distinct cyclic topology provides a scaffold for constructing diverse and complex molecules with specific functionalities. smolecule.com

As a building block, this compound is integral to the synthesis of various compounds. For example, it has been utilized in the formation of ABX₃-typed perovskite structures, demonstrating its role in material science. sigmaaldrich.cn In the pharmaceutical industry, this compound serves as an intermediate for synthesizing compounds with potential medicinal properties. ontosight.ai Its derivatives have been explored for their ability to modulate neurotransmission, particularly dopamine (B1211576) and serotonin (B10506) signaling, with implications for neurological disorders. smolecule.com Furthermore, certain this compound derivatives have shown promising antitumor activity in preclinical studies by interfering with cancer cell proliferation and survival pathways. smolecule.com

Beyond its role in drug synthesis, this compound is employed in the development of novel catalysts for various organic reactions, contributing to more sustainable and selective chemical processes. smolecule.com Researchers also incorporate this compound moieties into functional materials like polymers and liquid crystals, which find applications in electronics, optoelectronics, and sensor technology. smolecule.com Its reactivity, typical of amines, allows it to participate in nucleophilic substitution, acylation, and alkylation reactions, enabling the creation of more complex molecules from simpler precursors. smolecule.com

Current State of Academic Inquiry in this compound Chemistry

Current academic inquiry into this compound chemistry is multifaceted, encompassing advanced synthetic methodologies, exploration of its catalytic roles, and investigation of its utility in materials science and medicinal chemistry.

In synthetic organic chemistry, researchers are developing highly selective and efficient routes to incorporate the cycloheptyl amine moiety into complex molecular architectures. An example is the enantioselective synthesis of cis- and trans-cycloheptyl β-fluoro amines, which are important in medicinal chemistry for optimizing lead properties. This is achieved through a combination of enantioselective aza-Henry reactions of aliphatic N-Boc imines and subsequent ring-closing metathesis. nih.gov Another area of active research involves catalyst-free reactions, such as the condensation of carboxymethyl cyclohexadienones with this compound to synthesize 6-hydroxy indoles, highlighting efforts to develop greener synthetic pathways. acs.org The Shiina esterification has also been employed for the synthesis of cycloheptylcinnamamide, achieving high yields. researchgate.net

In the realm of reaction mechanisms and electrochemistry, studies have investigated the kinetic behavior of this compound. For instance, electrochemical oxidation studies of catechols in the presence of this compound have provided mechanistic insights into Michael addition reactions, demonstrating the compound's role as a nucleophile. wordpress.comresearchgate.net These studies contribute to a deeper understanding of the reactivity of primary amines in oxidative coupling reactions. researchgate.netresearchgate.net

Furthermore, the integration of this compound into novel materials continues to be a focus. Its use as a building block for the formation of ABX₃-typed perovskite structures illustrates its relevance in the design of new functional materials. sigmaaldrich.cn The ongoing research into modified cycloaliphatic amines for high-performance coatings and adhesives also signifies a continuous effort to enhance material properties for industrial applications. researchgate.netdatainsightsmarket.com

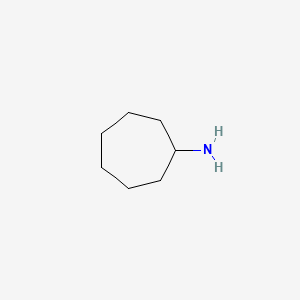

Structure

2D Structure

Propriétés

IUPAC Name |

cycloheptanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c8-7-5-3-1-2-4-6-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVVUHQULXCUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063899 | |

| Record name | Cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5452-35-7 | |

| Record name | Cycloheptylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5452-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEPTANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Y6LRJ7TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cycloheptylamine and Its Functionalized Derivatives

Catalytic Reductive Amination Strategies for Cycloheptylamine Synthesis

Reductive amination is a widely employed method for synthesizing amines from carbonyl compounds, typically involving the condensation of a ketone or aldehyde with an amine source, followed by the reduction of the resulting imine intermediate. nih.gov

Heterogeneous catalysts, characterized by their distinct phase from the reactants, are frequently utilized in the reductive amination of cyclic ketones. These catalysts offer advantages such as ease of separation and recyclability. Common heterogeneous catalysts include noble metals supported on various materials.

For instance, the reductive amination of cyclic ketones, such as cyclohexanone (B45756) (a six-membered analogue of cycloheptanone), has been extensively studied using various heterogeneous catalysts. Palladium on carbon (Pd/C) is a well-known catalyst for the hydrogenation of imines and can be used in reductive amination. sciencemadness.org Studies have shown that Pd/C can achieve high yields in reductive amination reactions, for example, 86% yield in the amination of 5-acetoxymethylfurfural with primary amines. tandfonline.com

Platinum-based catalysts, such as platinum(IV) oxide monohydrate (Adam's catalyst), are effective for the hydrogenation of various functional groups, including carbonyls and nitriles, which are relevant to reductive amination pathways. chim.it Rhodium on alumina (B75360) (Rh/Al2O3) is also a versatile catalyst for the hydrogenation of ketones and the conversion of nitriles to primary amines. researchgate.netnih.govmdpi.com Ruthenium on carbon (Ru/C) has demonstrated high activity in the reductive amination of alcohols and ketones with ammonia (B1221849). For example, a Ru/C catalyst was reported to yield 10% cyclohexylamine (B46788) from cyclohexanone. nih.gov

More recently, non-noble metal catalysts have shown promise. A cobalt-based catalyst, Co@C-N(800), was successfully employed for the reductive amination of cyclohexanone with ammonia and hydrogen at mild conditions (35 °C, 1.4 MPa H2, 0.6 MPa NH3) to produce cyclohexylamine in 94% yield. rsc.org While direct, specific data for cycloheptanone (B156872) with these heterogeneous catalysts is less frequently detailed in general literature searches, the principles and catalytic performance observed for analogous cyclic ketones like cyclohexanone are often transferable.

Table 1: Representative Heterogeneous Catalysis in Reductive Amination of Cyclic Ketones

| Substrate (Ketone) | Amine Source | Catalyst | Conditions | Product (Amine) | Yield (%) | Citation |

| Cyclohexanone | Ammonia | Ru/C | - | Cyclohexylamine | 10 | nih.gov |

| Cyclohexanone | Ammonia | Co@C-N(800) | 35 °C, 1.4 MPa H2, 0.6 MPa NH3 | Cyclohexylamine | 94 | rsc.org |

| Cyclohexanone | Benzylamine | Au/TiO2 | 100 °C, 30 bar H2, Toluene | N-Benzylcyclohexylamine | 72 | d-nb.info |

| Cyclohexanone | Benzylamine | Au/CeO2/TiO2 | 100 °C, 30 bar H2, Toluene | N-Benzylcyclohexylamine | 79 | d-nb.info |

| Cyclohexanone | Methylamine | NaBH4 | Aqueous, 20 mmHg | N-Methylcyclohexylamine | 59.4 | sciencemadness.org |

Homogeneous catalytic systems offer precise control over reaction selectivity and stereochemistry due to their well-defined active sites. Iridium-based catalysts have emerged as highly effective systems for the direct reductive amination of ketones. rsc.orgkanto.com.my

Chiral iridium-phosphoramidite complexes are particularly notable for their ability to catalyze the direct asymmetric reductive amination of various ketones, including both aromatic and aliphatic structures, with primary alkyl amines. rsc.orgencyclopedia.pub These reactions typically proceed under mild conditions, sometimes even without additional additives, and can achieve high yields with excellent enantioselectivities. rsc.orgencyclopedia.pub For instance, an iridium-phosphoramidite ligand complex has been shown to catalyze the reductive amination of ketones, providing chiral amines in high yields and enantioselectivities up to 99% ee. [43 (from previous search), 49 (from previous search)]

In a specific example, the reaction of 2-phenyl-1-cyclohexanone with ammonium (B1175870) formate (B1220265) in the presence of an iridium catalyst (Ir cat 1) yielded cis-2-phenyl-1-aminocyclohexane in 81% yield with a high cis/trans ratio of 98:2, demonstrating the high diastereoselectivity achievable with these systems for substituted cyclic ketones. kanto.com.my These iridium catalysts can also utilize ammonium formate or formic acid as a hydrogen source, simplifying the reaction setup by eliminating the need for specialized high-pressure hydrogenation equipment. kanto.com.my While specific examples for the direct homogeneous reductive amination of cycloheptanone to this compound are not explicitly detailed in the provided search results, the demonstrated broad scope across various aliphatic and cyclic ketones suggests its potential applicability.

Table 2: Representative Homogeneous Catalysis in Reductive Amination of Ketones

| Substrate (Ketone) | Amine Source | Catalyst Type | Conditions | Product (Amine) | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Citation |

| Aromatic/Aliphatic Ketones | Primary Alkyl Amine | Chiral Iridium-Phosphoramidite Complex | Mild Conditions | Chiral Amines | High | Up to 99% ee | [43 (from previous search), 49 (from previous search)] |

| 2-Phenyl-1-cyclohexanone | Ammonium Formate | Ir cat 1 | - | cis-2-Phenyl-1-aminocyclohexane | 81 | 98:2 cis/trans | kanto.com.my |

| Racemic Ketone (precursor to tofacitinib) | Methylamine | Iridium catalyst 4 | Hydrogen | (3R,4R)-Amine Product | 86 | 95% d.e., 72% e.e. | rsc.org |

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The synthesis of this compound derivatives with controlled stereochemistry is crucial for pharmaceutical and fine chemical applications. Approaches often combine multiple reactions to achieve the desired stereochemical outcome.

The enantioselective synthesis of β-fluoroamines embedded within seven-membered carbocyclic rings, such as cycloheptyl β-fluoroamines, has been achieved through a sequence involving the aza-Henry reaction. [7, 41 (from previous search), 47 (from previous search), 48 (from previous search)] This strategy leverages the addition of nitroalkanes to imines (aza-Henry or nitro-Mannich reaction) to form the crucial carbon-carbon bond that supports the vicinal fluoroamine functionality. nih.govorganic-chemistry.org

In a notable approach, the enantioselective aza-Henry reaction of aliphatic N-Boc imines with α-fluoro nitroalkanes is a key step. nih.gov A chiral bis(amidine) (BAM) catalyst was successfully applied in the aza-Henry step, leading to the formation of β-amino-α-fluoronitroalkanes with good stereoselection. For example, a β-amino-α-fluoronitroalkane was obtained in 76% yield with an 8:1 diastereomeric ratio (dr) and 92% enantiomeric excess (ee) for the major diastereomer. nih.gov Subsequent reductive denitration of these β-fluoroamine carbocycles can provide both diastereomers with high enantiomeric excess, offering flexibility in accessing different stereoisomers. nih.gov

Table 3: Enantioselective Aza-Henry Additions for β-Fluoroamine Precursors

| Reaction Step | Substrate (Imine) | Nucleophile (Nitroalkane) | Catalyst | Yield (%) | Stereoselectivity (dr/ee) | Citation |

| Aza-Henry | Aliphatic N-Boc Imine | α-Fluoro Nitroalkane | Chiral BAM Catalyst | 76 | 8:1 dr, 92% ee (major) | nih.gov |

| Aza-Henry | Acyclic Trifluoromethyl Ketimine | Nitroalkane | Quinine-derived Chiral Ammonium Catalyst | Up to 98 | Up to 96% ee | rsc.org |

Ring-closing metathesis (RCM) plays a pivotal role in the synthesis of cyclic amine structures, particularly for medium-sized rings like the seven-membered cycloheptene (B1346976). wikipedia.org In the context of β-fluoro cycloheptylamines, RCM is employed to construct the seven-membered carbocyclic ring following the aza-Henry addition. nih.gov This sequential approach allows for the convergent formation of the carbon-carbon bonds necessary for the cyclic structure. nih.gov

For example, after the aza-Henry addition, the doubly terminal unsaturation of an intermediate allows for the immediate application of RCM to form the cycloheptenyl carbocycle. Treatment of such an intermediate with 5 mol% of a Grubbs II catalyst resulted in the formation of a single cycloheptene isomer in 94% yield. nih.gov The functional group tolerance of modern RCM catalysts, particularly ruthenium-based ones, makes this a robust method for synthesizing complex cyclic structures containing various functionalities, including amines. wikipedia.orgorganic-chemistry.org RCM has been successfully used to synthesize 5- to 30-membered rings, including nitrogen heterocycles, making it a powerful tool in the synthesis of diverse amine-containing cyclic compounds. wikipedia.org

Table 4: Ring-Closing Metathesis in Cycloheptene-Based Amine Synthesis

| Precursor Type | Catalyst | Product Type | Yield (%) | Citation |

| Doubly Terminal Unsaturated Precursor (post aza-Henry) | Grubbs II Catalyst (5 mol%) | Cycloheptene Isomer | 94 | nih.gov |

| Diallylamines | Ruthenium Grubbs Catalyst | Pyrrolines | Excellent | organic-chemistry.org |

Beyond enantioselective methods, diastereoselective approaches are crucial for controlling the relative stereochemistry of multiple chiral centers within this compound derivatives. The sequential aza-Henry addition/ring-closing metathesis strategy described for β-fluoro cycloheptylamines inherently incorporates diastereoselective control. The reductive denitration step in this sequence provides both cis- and trans-diastereomers of the β-fluoroamine carbocycle, each with high enantiomeric excess, allowing for the isolation and study of specific diastereomers. [7, 41 (from previous search), 47 (from previous search), 48 (from previous search)]

Furthermore, homogeneous iridium catalysts have been shown to enable the diastereoselective synthesis of primary amines from substituted cycloaliphatic ketones. kanto.com.my For instance, the reductive amination of 2-phenyl-1-cyclohexanone yielded predominantly the cis-diastereomer of 2-phenyl-1-aminocyclohexane with a high cis/trans ratio of 98:2. kanto.com.my This highlights the ability of these catalytic systems to direct the stereochemical outcome based on the substituents present on the cyclic ketone. Such diastereoselective control is vital for the precise construction of complex this compound derivatives, where the spatial arrangement of functional groups significantly impacts their properties and biological activities.

Table 5: Diastereoselective Synthesis Examples

| Substrate (Ketone) | Amine Source | Catalyst System | Product | Diastereomeric Ratio (dr) / Outcome | Citation |

| 2-Phenyl-1-cyclohexanone | Ammonium Formate | Ir cat 1 | cis-2-Phenyl-1-aminocyclohexane | 98:2 cis/trans | kanto.com.my |

| Aliphatic N-Boc Imine (precursor to β-fluoro cycloheptylamines) | α-Fluoro Nitroalkane | Chiral BAM Catalyst | β-Amino-α-fluoronitroalkane (intermediate) | 8:1 dr (major diastereomer) | nih.gov |

Functionalization of the Cycloheptyl Moiety

The cycloheptyl ring in this compound can undergo various functionalization reactions, leading to a broad spectrum of derivatives. These reactions often leverage the nucleophilic nature of the amine group or involve modifications directly on the cycloheptyl ring itself.

Arylation Reactions with this compound

Arylation reactions involving this compound enable the formation of N-aryl this compound derivatives, which are valuable in various chemical contexts. Palladium-N-heterocyclic carbene (Pd-NHC) complexes have demonstrated efficient catalytic activity for the amination of aryl halides with primary aliphatic amines, including this compound. When bromobenzene (B47551) is subjected to amination with this compound under specific reaction conditions, good yields of the monoarylated product are obtained. This contrasts with aromatic primary amines, which tend to yield diarylated products under similar conditions. clockss.org

The methodology for arylation of saturated amines, such as cyclohexylamine, can be improved by introducing a methyl substitution on the directing group, leading to increased yields of arylated products. ucl.ac.uk For instance, using a 3-methylpicolinamide (B1317356) directing group can enhance yields for challenging aryl iodides. ucl.ac.uk Similarly, copper-catalyzed N-arylation reactions of amines with arylboronic acids can be carried out efficiently under mild, base-free conditions, providing good yields of N-arylated amines. organic-chemistry.org

Table 1: Representative Arylation Reaction of this compound

| Amine | Aryl Halide | Catalyst System | Product Type | Yield | Reference |

| This compound | Bromobenzene | Pd-NHC complexes | N-monoarylated | Good | clockss.org |

Synthesis of Cycloheptylcinnamamide via Shiina Esterification

The synthesis of cycloheptylcinnamamide, a derivative of cinnamamide, can be effectively achieved through the Shiina esterification method. Cinnamamide derivatives are known for a wide range of biological activities. researchgate.netaip.org Traditional methods for generating cinnamamides often involve hazardous or toxic reagents. researchgate.netaip.org The Shiina esterification offers a milder alternative, utilizing 4-dimethylaminopyridine (B28879) (DMAP) and 2-methyl-6-nitrobenzoate (B8389549) anhydride (B1165640) (MNBA) as key reagents. researchgate.netaip.orgresearchgate.net

The reaction proceeds by initial activation of cinnamic acid with MNBA to form a mixed anhydride (MA). This mixed anhydride is then reactivated by a nucleophilic catalyst, followed by the attack of the amino group from N-cycloheptylamine to yield cycloheptylcinnamamide. researchgate.netaip.orgresearchgate.net This method has been reported to produce cycloheptylcinnamamide in a high yield of 92% as a white solid, with the product structure confirmed by spectroscopic analysis (IR, NMR, MS). researchgate.netaip.orgresearchgate.net

Table 2: Synthesis of Cycloheptylcinnamamide via Shiina Esterification

| Reactants | Reagents/Catalysts | Product | Yield | Physical State |

| Cinnamic Acid, N-Cycloheptylamine | 4-Dimethylaminopyridine (DMAP), 2-Methyl-6-nitrobenzoate Anhydride (MNBA) | Cycloheptylcinnamamide | 92% | White solid |

Formation of N-Oxazolinyl and Other Heterocyclic Derivatives

This compound can serve as a precursor for the formation of various heterocyclic derivatives, including N-oxazolinyl compounds. This compound, N-(2-oxazolinyl)- is a synthetic organic compound characterized by a cycloheptyl group attached to an oxazoline (B21484) ring via a nitrogen atom. ontosight.ai The synthesis of this compound involves the reaction of this compound with an appropriate oxazoline derivative, with specific reaction conditions varying based on the starting materials. ontosight.ai This class of compounds exhibits properties typical of both amines and heterocyclic compounds, such as basicity due to the nitrogen's lone pair and reactivity from the oxazoline ring. ontosight.ai

Beyond oxazolinyl derivatives, this compound has been incorporated into other heterocyclic systems. For example, in the context of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, a this compound analogue (compound 11d) demonstrated potent Janus Kinase 3 (JAK3) inhibitory activity, suggesting the importance of hydrophobic interactions for JAK inhibition. jst.go.jp Similarly, a large cycloalkyl ring, such as cycloheptyl, on the carboxamide function of biphenylic carboxamides has been shown to improve affinity and selectivity for the CB2 receptor. researchgate.net

Incorporation into Biphenylic Carboxamides

This compound has been successfully incorporated into biphenylic carboxamides, a class of compounds explored for their biological activities, particularly as ligands for the type-2 cannabinoid receptor (CB2). researchgate.net The synthesis involves the reaction of a methyl ester derivative with this compound. For instance, treatment of a methyl ester (compound 3) with this compound can yield the corresponding carboxamide derivative (compound 4). researchgate.net

This transformation can be achieved under various conditions, including microwave irradiation at 130 °C for 30 minutes or conventional heating at 150 °C for 48 hours. researchgate.net Research indicates that the presence of a large cycloalkyl ring, specifically cycloheptyl, on the carboxamide function enhances the affinity and selectivity of these biphenylic carboxamides for the CB2 receptor. researchgate.net

Table 3: Incorporation of this compound into Biphenylic Carboxamides

| Starting Material | Amine | Product | Reaction Conditions |

| Methyl ester (Compound 3) | This compound | Carboxamide derivative (Compound 4) | Microwave irradiation (130 °C, 30 min) or Conventional heating (150 °C, 48 h) researchgate.net |

Electrochemical Synthesis Approaches Involving this compound

Electrochemical synthesis offers a "green chemistry" approach by utilizing electrons as reagents, often leading to more environmentally friendly procedures. This compound has been involved in such methodologies, particularly in the synthesis of aminoquinones.

One-Pot Electrochemical Procedures for Aminoquinones

Electrochemical oxidation of catechols in the presence of amines, including this compound, provides a one-pot, green, and high-purity method for the synthesis of aminoquinones. researchgate.netresearchgate.net This process typically involves the two-electron oxidation of a catechol at an electrode surface, forming an o-quinone intermediate. This intermediate then undergoes a Michael addition reaction with the amine, such as this compound, leading to the formation of aminoquinones as final products. researchgate.netresearchgate.net

The mechanism often follows an electrochemical-chemical-electrochemical (ECE) pathway, where an electrochemical step is followed by a chemical reaction, which is then followed by another electrochemical step. researchgate.netresearchgate.net This approach has been demonstrated with various catechols and benzenamines, yielding aminoquinones with good purity and yields under mild conditions. researchgate.netresearchgate.net

Table 4: Electrochemical Synthesis of Aminoquinones

| Reactants | Nucleophile | Electrochemical Process | Product Class | Conditions | Outcome |

| Catechol derivatives | This compound | Oxidative coupling | Aminoquinones | One-pot, green conditions | Good yields and purity researchgate.netresearchgate.net |

Mechanistic Insights from Electrochemical Oxidation Studies

Electrochemical oxidation offers a versatile approach for the transformation of organic molecules, including amines. While the direct electrochemical oxidation of this compound (C7H15N) to its functionalized derivatives has been a subject of ongoing research, significant mechanistic insights involving this compound have been elucidated through its role as a nucleophile in the electrochemical oxidation of other compounds, particularly catechols. These studies provide a detailed understanding of the reaction pathways and kinetic parameters involved in such processes.

The electrochemical behavior of catechols in the presence of nucleophiles like this compound has been extensively investigated using techniques such as cyclic voltammetry. Catechols, upon anodic oxidation, undergo a two-electron process to form highly reactive o-benzoquinones. sigmaaldrich.com These electrogenerated o-benzoquinones then participate in a coupling reaction with primary amines, such as this compound, through a Michael addition reaction. sigmaaldrich.commpg.detcichemicals.comepa.gov

The proposed mechanism for the oxidative coupling reaction between catechols and this compound is typically described as an ECE (Electron transfer, Chemical reaction, Electron transfer) mechanism. sigmaaldrich.commpg.de In this mechanism:

E (Electrochemical Oxidation): The catechol undergoes a two-electron oxidation at the electrode surface to produce o-benzoquinone. sigmaaldrich.com

C (Chemical Reaction): The electrogenerated o-benzoquinone, acting as an electrophile, then reacts chemically with this compound, which serves as a nucleophile, via a Michael addition. This step forms an adduct. sigmaaldrich.commpg.de

E (Electrochemical Oxidation): The initially formed adduct may undergo further electrochemical oxidation, potentially leading to more complex products or facilitating subsequent chemical steps. epa.gov

Studies have demonstrated that the participation of o-benzoquinone in the Michael addition reaction with primary amines like this compound is a key step in these oxidative coupling processes. sigmaaldrich.commpg.de The homogeneous rate constants (kobs) for this Michael addition reaction have been estimated by analyzing cyclic voltammetric responses, often utilizing digital simulation software. sigmaaldrich.commpg.detcichemicals.com

Detailed Research Findings and Kinetic Data:

Research has quantified the homogeneous rate constants (kobs) for the Michael addition reaction of this compound with various catechol derivatives, including catechol (CAT), 3-methylcatechol (B131232) (3-MC), 3-methoxycatechol (B1210430) (3-MOC), and 3,4-dihydroxybenzoic acid (3,4-DHBA). sigmaaldrich.commpg.de These studies reveal that the rate constants are influenced by the electronic properties of the substituents on the catechol ring. sigmaaldrich.commpg.de Electron-donating groups, such as methyl and methoxy, or electron-withdrawing groups like carboxylate ions, can affect the ease of the Michael addition. sigmaaldrich.com

The observed order of homogeneous rate constants for the reaction of this compound with different catechol derivatives is typically: Catechol > 3-Methylcatechol > 3-Methoxycatechol > 3,4-Dihydroxybenzoic acid. sigmaaldrich.commpg.de This trend is consistent with the electronic properties of the substituents on the catechol ring, where electron-donating groups tend to make the Michael addition reaction more challenging. sigmaaldrich.com The pH of the solution also plays a crucial role, as the protonation of the amine group of this compound can inactivate it toward the Michael reaction at lower pH values. sigmaaldrich.com

The following table presents representative homogeneous rate constants (kobs) for the Michael addition reaction of this compound with various catechol derivatives, derived from electrochemical studies:

Table 1: Homogeneous Rate Constants (kobs) for Michael Addition Reaction of this compound with Catechol Derivatives

| Catechol Derivative | kobs (M-1s-1) (Example at specific pH/conditions) sigmaaldrich.commpg.de | Notes |

| Catechol (CAT) | 4.0 ± 0.2 sigmaaldrich.com | At pH 7.0, 25 °C, glassy carbon electrode. |

| 3-Methylcatechol (3-MC) | 2.5 ± 0.1 sigmaaldrich.com | At pH 7.0, 25 °C, glassy carbon electrode. |

| 3-Methoxycatechol (3-MOC) | 1.8 ± 0.1 sigmaaldrich.com | At pH 7.0, 25 °C, glassy carbon electrode. |

| 3,4-Dihydroxybenzoic acid (3,4-DHBA) | 0.9 ± 0.1 sigmaaldrich.com | At pH 7.0, 25 °C, glassy carbon electrode. |

These findings underscore the complex interplay between the electrochemical generation of reactive intermediates and subsequent chemical reactions involving nucleophiles like this compound, providing valuable insights into the mechanistic aspects of amine-involved transformations in electrochemical systems.

Mechanistic Investigations of Reactions Involving Cycloheptylamine

Nucleophilic Reactivity and Addition Mechanisms

Cycloheptylamine's primary amine functional group renders it a potent nucleophile, engaging in addition reactions with various electrophilic species. Detailed mechanistic studies have shed light on its behavior, particularly in Michael addition reactions.

Michael Addition Reactions with o-Benzoquinones

This compound acts as a nucleophile in Michael addition reactions with o-benzoquinones, which are often electrogenerated from catechol derivatives. nih.govuni.luuni.lunih.govuni.lumdpi.comfishersci.bescielo.org.za This reaction pathway has been extensively studied using electrochemical techniques, such as cyclic voltammetry. nih.govuni.luuni.lunih.gov The o-benzoquinones are formed through the electrochemical oxidation of catechols, including catechol (CID 289), 3-methylcatechol (B131232) (CID 340), 3-methoxycatechol (B1210430) (CID 13622), and 3,4-dihydroxybenzoic acid (CID 72). nih.govuni.luuni.lunih.govuni.lu The reaction proceeds via an ECE (Electrochemical-Chemical-Electrochemical) mechanism, where an electrochemical oxidation step generates the o-benzoquinone, followed by a chemical coupling reaction with this compound (Michael addition), and then a subsequent electrochemical step. nih.govuni.luuni.lunih.govuni.lumdpi.com

Kinetic Studies of Coupling Reactions

Kinetic studies on the Michael addition reactions involving this compound and electrogenerated o-benzoquinones have provided valuable insights into the reaction rates and the influence of substituents on the catechol ring. nih.govuni.luuni.lunih.govuni.lumdpi.comfishersci.be Homogeneous rate constants () for these Michael addition reactions were estimated by analyzing cyclic voltammetric responses using digital simulation software. nih.govuni.luuni.lunih.govuni.lumdpi.comfishersci.be

The observed homogeneous rate constants for the Michael addition reaction of this compound with various o-benzoquinone derivatives (generated from their respective catechols) exhibited a specific order: Catechol (CAT) > 3-Methylcatechol (3-MC) > 3-Methoxycatechol (3-MOC) > 3,4-Dihydroxybenzoic acid (3,4-DHBA). nih.govuni.luuni.lunih.govuni.lumdpi.comfishersci.be This trend is consistent with the electronic properties of the substituents on the catechol ring, where electron-donating groups tend to make the Michael addition reaction more difficult. nih.govuni.luuni.lunih.govuni.lumdpi.com Furthermore, the values were found to increase with increasing pH, which is attributed to the protonation of the amine group of this compound at lower pH values, leading to its inactivation as a nucleophile. uni.lu

Table 1: Order of Homogeneous Rate Constants () for Michael Addition of this compound with o-Benzoquinone Derivatives

| Catechol Derivative (Precursor to o-Benzoquinone) | Relative Reactivity with this compound (Order of ) |

| Catechol (CAT) | Highest |

| 3-Methylcatechol (3-MC) | High |

| 3-Methoxycatechol (3-MOC) | Moderate |

| 3,4-Dihydroxybenzoic acid (3,4-DHBA) | Lowest |

Catalytic Reaction Mechanisms

This compound and its derivatives can play crucial roles in various catalytic reactions, either as direct reactants or as components of ligands that influence catalytic activity and selectivity.

Ruthenium-Catalyzed C-N Bond Activation and Deaminative Coupling

Ruthenium catalysts have demonstrated effectiveness in activating C-N bonds, leading to deaminative coupling reactions that are significant for synthesizing secondary amines. nih.govfishersci.ca This strategy is particularly valuable in pharmaceutical chemistry, synthetic organic chemistry, and material science due to the broad utility of secondary amines as synthetic intermediates. nih.govfishersci.ca

Mechanistic investigations reveal that catalytic systems generated in situ from tetranuclear Ru-H complexes, often featuring catechol ligands, are effective for the direct deaminative coupling of primary amines. nih.govfishersci.ca These systems can also mediate regioselective deaminative coupling reactions between ketones and amines, yielding α-alkylated ketone products. fishersci.ca Monitoring these coupling reactions has shown a rapid formation of imines, which are then slowly converted to the alkylation products. fishersci.ca Mechanistic insights from these studies include the observation of significant carbon isotope effects on the α-carbon of the alkylation product, and density functional theory (DFT) studies have suggested a stepwise mechanism involving the formation of a Ru(IV)-alkyl species and an intramolecular nih.govnih.gov-alkyl migration. fishersci.ca

Furthermore, ruthenium catalysts can facilitate the activation of amide C-N bonds, enabling C-C bond formation, such as in aromatic acylation reactions. nih.govmdpi.com A proposed general mechanism for these transformations involves an initial oxidative addition of the C-N bond to the ruthenium complex, followed by a transmetalation step with an organometallic compound, and finally, a reductive elimination to yield the desired product and regenerate the catalyst. mdpi.com

Proposed Mechanisms for Olefin Oligomerization and Polymerization with this compound-derived Ligands

While specific reports on "this compound-derived ligands" for olefin oligomerization and polymerization are not extensively detailed in the literature, the broader field of late transition metal catalysts utilizing amine-containing ligands provides a framework for understanding potential mechanisms. Ligands featuring nitrogen donor atoms, including various amine structures, are commonly employed in these catalytic systems. mdpi.commdpi.com

The design of such ligands, particularly their steric and electronic properties, significantly influences catalytic activity, selectivity, and the characteristics of the resulting polyolefins. mdpi.comscielo.org.zamdpi.commdpi.comunam.mxresearchgate.net Bulky substituents on amine donors, for instance, can impact polymerization activity. mdpi.comresearchgate.net The mechanisms in olefin polymerization generally involve a series of steps, including monomer coordination, insertion, and chain transfer processes (e.g., β-hydrogen elimination or chain transfer to monomer). researchgate.netd-nb.infopurdue.edu The geometry and electronic environment provided by the amine-based ligands around the metal center are crucial in controlling these steps, thereby influencing the molecular weight, branching, and tacticity of the polymers. d-nb.infopurdue.eduajol.infomdpi.com For instance, steric hindrance around the metal center can suppress chain transfer, leading to higher molecular weight polymers. mdpi.comd-nb.info Electronic effects of amine moieties can also enhance activity and polymer molecular weight. mdpi.com

Oxidative Coupling Reactions involving this compound

This compound is involved in oxidative coupling reactions, particularly those with electrogenerated o-benzoquinones, as discussed in sections 3.1.1 and 3.1.2. nih.govuni.luuni.lunih.govuni.lu In a broader context, oxidative coupling reactions involve the release of two electrons from reactants, which are then trapped by an oxidant. scitoys.com These reactions often proceed without the need for pre-functionalization of C-H or X-H bonds (where X is a heteroatom). scitoys.com The mechanisms can vary, involving radicals, precious metals, or Earth-abundant metals, and the specific role of the oxidant is a key aspect of these processes. d-nb.infoscitoys.com

The electrochemical oxidation of catechols in the presence of this compound exemplifies this, where the electrogenerated o-benzoquinone undergoes a coupling reaction with the amine nucleophile. nih.govuni.luuni.lunih.govuni.lu This highlights this compound's participation as a nucleophilic partner in processes driven by oxidative pathways, where the formation of new bonds is coupled with an oxidation event.

Carbene Addition and Cyclopropanation Reactions

Carbene addition reactions are a class of organic transformations where a carbene, a neutral molecule featuring a divalent carbon with six valence electrons, adds across a carbon-carbon double bond to form a cyclopropane (B1198618) ring masterorganicchemistry.comlumenlearning.comlibretexts.org. These reactions are highly reactive and often proceed through a concerted mechanism, preserving the stereochemistry of the alkene masterorganicchemistry.comlumenlearning.comlibretexts.org. Common methods for generating carbenes or carbenoids (metal-complexed reagents with carbene-like reactivity) include the photolysis or thermolysis of diazo compounds (e.g., diazomethane) or the Simmons-Smith reaction involving diiodomethane (B129776) and a zinc-copper couple masterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.orgwikipedia.org.

While the general principles of carbene chemistry and cyclopropanation are well-established, detailed research findings focusing specifically on this compound as a direct substrate for carbene addition and subsequent cyclopropanation reactions are not extensively documented in the readily available scientific literature. This compound, being a saturated cyclic primary amine, does not inherently possess the alkene functionality typically required for direct carbene addition to form a new cyclopropane ring on its existing structure. However, it can be a component or product in more complex reaction systems. For instance, this compound has been identified as a decomposition product in certain reactions involving tropyl species, where the formation pathways might involve transient carbene-like intermediates within the tropyl system itself mst.edu. This context, however, describes this compound as a resulting compound rather than a reactant undergoing cyclopropanation.

Carbonation and Carbamate (B1207046) Formation Mechanisms

2RNH₂ + CO₂ ⇌ RNHCOO⁻ + RNH₃⁺ acs.orgnih.gov

This carbamate formation is a reversible process, and its stability can influence the energy required for CO₂ desorption acs.org. Sterically hindered amines, for example, can form less stable carbamate anions, which can be advantageous for easier regeneration in CO₂ capture applications acs.org.

This compound has been investigated alongside other cyclic primary amines, such as cyclohexylamine (B46788) and cyclooctylamine, for its CO₂ absorption characteristics illinois.edud-nb.infoacs.org. Studies on lipophilic amine solvents for CO₂ absorption have included this compound, noting that such solutions can form precipitates upon CO₂ absorption d-nb.info. This phase separation, where the CO₂-rich product (e.g., carbamic acid or carbamate) precipitates out, can be a strategy to overcome equilibrium limitations and enhance CO₂ absorption rates and capacities acs.orgnih.govcore.ac.uk. For instance, in systems utilizing liquid amine–solid carbamic acid phase separation, this compound has been tested as an absorbent acs.org.

The efficiency of CO₂ capture by amines is influenced by factors such as reaction rate, absorption capacity, and regeneration energy acs.org. Primary amines generally exhibit faster reaction rates with CO₂ but may have higher regeneration energy requirements compared to tertiary amines due to the formation of stable carbamate anions acs.orgnih.gov. The specific behavior of this compound in these systems contributes to the understanding of how different amine structures influence CO₂ capture performance.

Catalytic Applications and Ligand Design in Cycloheptylamine Chemistry

Cycloheptylamine-Derived Ligands in Transition Metal Catalysis

The incorporation of this compound into ligand structures has led to the development of highly active and selective catalysts for various organic transformations.

Phenoxy-imine titanium complexes, often referred to as FI-catalysts, are a class of highly active catalysts in α-olefin homo- and co-polymerization researchgate.netresearchgate.net. This compound has been utilized in the synthesis of these complexes. For instance, a new phenoxyimine catalyst complex, N-(3,5-diiodosalicylidene)this compound titanium dichloride, has been reported for its utility in producing ultra-high molecular weight polyethylene (B3416737) (UHMWPE) researchgate.net. These catalysts, when activated by methylaluminoxane (B55162) (MAO), can achieve high polymerization activities researchgate.netresearchgate.net. The design of such complexes often involves modifying the steric bulk and electronic properties of the phenoxyimine ligands to influence catalytic activity and polymer characteristics researchgate.net.

N-(3,5-Diiodosalicylidene)this compound titanium dichloride is a specific phenoxyimine catalyst that has shown effectiveness in ethylene (B1197577) polymerization, particularly for the production of UHMWPE researchgate.net. Research has compared its catalytic properties with other phenoxyimine catalyst structures, demonstrating its ability to facilitate living polyolefin polymerizations researchgate.net. The complex, when activated by MAO, can yield polymers with extremely high molecular weights, with reported Mn values ranging from 7.8 to 13.9 × 10^5 researchgate.net.

Table 1: Ethylene Polymerization Performance of N-(3,5-Diiodosalicylidene)this compound Titanium Dichloride

| Catalyst Complex | Co-catalyst | Al/Ti Ratio | Solvent | Polymerization Product | Molecular Weight (Mn) |

| N-(3,5-Diiodosalicylidene)this compound Titanium Dichloride | MAO | 900-3000 | Heptane | UHMWPE | 7.8-13.9 × 10^5 |

Note: Data extracted from researchgate.net.

While N-heterocyclic carbene (NHC) ligands are known for their strong σ-donor properties and stability in palladium complexes, this compound itself is not typically a direct component of the NHC ring structure. However, in the context of amination reactions catalyzed by palladium-NHC complexes, this compound can serve as a substrate. Studies have investigated the amination of bromobenzene (B47551) with various aliphatic amines, including this compound, using palladium-NHC catalysts clockss.org. Good yields of monoarylated products (secondary amines) were obtained when this compound was used as the amine substrate in these Buchwald-Hartwig amination reactions, demonstrating the applicability of these catalytic systems to cyclic primary amines clockss.orgnih.gov.

Table 2: Palladium-NHC Catalyzed Amination of Bromobenzene with this compound

| Amine Substrate | Catalyst Type | Reaction Conditions | Product Type | Yield (%) |

| This compound | Pd-NHC | KOBut, DME, 80 °C, 15 h clockss.org | N-monoarylation | Good |

Note: Data extracted from clockss.org.

Supramolecular Assemblies and Coordination Chemistry

This compound and its protonated form, cycloheptylammonium, play a role in the formation of various supramolecular structures and are subjects of coordination chemistry investigations.

Cycloheptylammonium salts have been extensively studied for their structural characteristics, particularly concerning their hydrogen-bonded networks. For instance, cycloheptylammonium cinnamate (B1238496) has been reported to exist in two polymorphic forms (Form I and Form II), with Form II exhibiting disorder of the cycloheptane (B1346806) rings in the cations nih.gov. These salts often form one-dimensional (1-D) or two-dimensional (2-D) hydrogen-bonded assemblies through charge-assisted N-H···O hydrogen bonds nih.govresearchgate.netfigshare.comacs.org. In the case of terephthalic acid salts with cyclic amines, including cycloheptylammonium, a double proton transfer occurs to form a 2-D network of hydrogen bonds, resulting in ring-shaped patterns and distinct node types (Type II and Type V assemblies) figshare.comacs.org.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for investigating the structure and bonding in metal complexes dtic.milvu.edu.aupsu.eduencyclopedia.pub. While specific studies focusing solely on this compound-derived metal complexes and their vibrational spectra are not extensively detailed in the provided search results, the general principles apply. Vibrational spectroscopy can provide insights into the coordination environment of the metal center, the nature of the metal-ligand bonds, and the conformational changes of the this compound moiety when complexed with metal ions vu.edu.aupsu.eduznaturforsch.com. This technique is crucial for understanding the electronic and vibrational states within transition metal complexes, which can influence their catalytic activity and photophysical properties encyclopedia.pub.

Ligand Flexibility and Coordination Geometries

The inherent flexibility of the seven-membered cycloheptyl ring in this compound, coupled with the rotational freedom around the carbon-nitrogen bond, suggests that it can adopt multiple conformations when coordinating to a metal center. This conformational adaptability could allow this compound to accommodate different coordination numbers and geometries, such as trigonal bipyramidal or square pyramidal, which are common for five-coordinate complexes. fishersci.co.uk The ability of a ligand to exhibit versatile coordination modes is well-documented for multidentate amine ligands, where the coordination mode can depend on factors like metal ionic radii and steric profiles. uni.lu While specific detailed studies on the conformational flexibility and precise coordination geometries adopted by this compound in catalytic complexes are not extensively detailed in the current literature, its structural characteristics imply a capacity for such adaptability, which is a desirable trait in ligand design for catalysis. This compound has been identified as a ligand (L3) in the synthesis and characterization of palladium(II) and platinum(II) complexes, which have shown catalytic activity. uni.lu

Computational Approaches to Ligand Design and Optimization

Computational approaches have become indispensable tools in modern chemical research, significantly accelerating the processes of drug discovery and catalyst design. These methodologies enable researchers to predict binding mechanisms, identify potential lead compounds, and optimize molecular designs, thereby reducing the time and cost associated with experimental trial-and-error. nih.gov The power of computational chemistry lies in its ability to model and simulate complex molecular interactions, providing insights that guide the synthesis and testing of new compounds.

In the realm of ligand design, computational tools can be employed to evaluate the electronic and steric properties of potential ligands, predict their binding affinities to metal centers or target proteins, and explore various conformational states. While computational methods are broadly applied for the design and optimization of a wide array of ligands for catalytic applications, detailed computational studies specifically focused on this compound as a ligand for catalytic optimization are not prominently featured in the current search results. However, the general principles and techniques described below are directly applicable to understanding and potentially optimizing this compound-based catalytic systems.

Virtual Ligand-Assisted Screening Methodologies

Virtual Ligand-Assisted (VLA) screening is a powerful computational strategy designed to streamline the labor-intensive process of identifying optimal ligands for transition metal catalysis. uni.lu This methodology aims to drastically reduce the experimental trial-and-error cycles typically required in catalyst development by enabling efficient in silico ligand screening. uni.lu

VLA screening utilizes "virtual ligands," which are simplified representations that mimic the presence of real ligands. Instead of being described by numerous individual atoms, virtual ligands are characterized by key metrics such as their steric (space-filling) and electronic properties, often approximated by single parameters. uni.lu This parameter-based approach allows for a computationally efficient evaluation of a broad range of ligand characteristics, generating "contour maps" that indicate the optimal combination of steric and electronic effects for a desired catalytic outcome. uni.lu By identifying these guiding principles, VLA screening narrows down the search area for chemists, allowing them to focus on synthesizing and testing real ligands that fit the identified criteria, thereby accelerating the reaction design process and stimulating the exploration of uncharted chemical space. uni.lu Although VLA screening is a promising approach for streamlining ligand discovery in transition metal catalysis, specific applications or detailed data tables demonstrating the use of VLA methodologies for this compound as a ligand were not found in the provided research.

Structure-Based Ligand Design for Catalyst and Drug Discovery

Structure-based ligand design (SBLD) is a fundamental approach in both catalyst and drug discovery that leverages the three-dimensional structural information of target macromolecules (e.g., enzymes, proteins, or metal centers) to design ligands with desired properties. The core principle of SBLD involves understanding the molecular interactions between a ligand and its target at an atomic level.

In drug discovery, SBLD aims to predict the ideal binding interactions between small molecules (ligands) and target proteins, identifying appropriate locations of ligands within a protein's binding pocket to achieve high affinity and selectivity. This approach is crucial for overcoming challenges such as off-target binding or inhibition of key enzymes like cytochrome P450 (CYP) enzymes, which can cause drug-drug interactions. High-resolution crystal structures of target-ligand complexes provide direct evidence of these molecular interactions, informing structure-activity relationships (SAR) and serving as templates for further optimization.

While SBLD is extensively applied in drug discovery, its principles are equally relevant to catalyst design. By understanding the binding site of a metal center and the desired transition state, chemists can design ligands that precisely orient reactants and stabilize intermediates, thereby enhancing catalytic efficiency and selectivity. The integration of molecular docking, protein modeling, and artificial intelligence in SBLD holds promise for more accurate predictions and faster development processes. This compound has been observed as a small-molecule fragment in crystallographic screening for lead discovery in drug design, specifically binding to a pocket of trypsin. This demonstrates its capacity to engage in specific interactions within a binding site. However, detailed structure-based ligand design studies specifically focused on optimizing this compound for catalytic applications were not identified in the current literature.

Computational Chemistry and Theoretical Studies of Cycloheptylamine

Quantum Mechanical and Molecular Dynamics Simulations

Computational studies of cycloheptylamine and similar cyclic amines often leverage quantum mechanical and molecular dynamics simulations to explore their behavior at an atomic and molecular level. These methods provide detailed insights into electronic distributions, conformational preferences, and dynamic processes.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and reactivity of molecules. For compounds such as this compound (C7H15N), DFT calculations can determine key electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO (ΔEgap) is a significant indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity rasayanjournal.co.inirjweb.comnih.govresearchgate.net.

DFT can also be employed to calculate global and local reactivity descriptors, which help predict how a molecule will behave in chemical reactions. These descriptors include chemical potential (µ), chemical hardness (η), and electrophilicity (ω) rasayanjournal.co.innih.govresearchgate.net. For instance, chemical hardness signifies a molecule's resistance to deformation or polarization of its electron cloud during a chemical reaction, with softer molecules (smaller energy gap) tending to be more reactive irjweb.com. By analyzing these parameters, researchers can identify the most reactive sites within the this compound molecule, such as the nitrogen atom with its lone pair, which typically acts as a nucleophilic center. Studies on similar organic molecules have utilized DFT to determine optimal molecular configurations and to assess the influence of structural variations on reactivity irjweb.comaps.org.

Ab Initio and Classical Molecular Dynamics for Reaction Pathways

Molecular Dynamics (MD) simulations, encompassing both ab initio molecular dynamics (AIMD) and classical molecular dynamics (CMD), are invaluable tools for exploring the dynamic behavior of molecules and elucidating reaction pathways. AIMD, which calculates forces directly from the electronic structure at each step, allows for the accurate description of bond breaking and formation, making it suitable for studying chemical reactions nih.govmdpi.comarxiv.orgmdpi.com. However, due to its high computational cost, AIMD is typically applied to smaller systems or short simulation times mdpi.com.

Classical MD, on the other hand, utilizes predefined force fields to describe atomic interactions, enabling the simulation of larger and more complex systems over longer timescales rsc.orgucl.ac.ukmdpi.com. While CMD does not explicitly calculate electronic structure, reactive force fields (like ReaxFF) have been developed to enable the simulation of chemical reactions within the classical MD framework ucl.ac.ukmdpi.com.

For this compound, MD simulations could be used to study its conformational flexibility, its interactions with solvents or other molecules, and potential reaction pathways. For example, MD simulations can track the movement and interactions of atoms and molecules over time, providing insights into phenomena such as diffusion mechanisms and conformational changes hilarispublisher.com. In the context of reactions, MD can help visualize the step-by-step molecular changes, including the approach of reactants, bond rearrangements, and product formation arxiv.orgnih.gov. Although specific detailed MD studies solely on this compound's reaction pathways were not extensively found, the principles apply to understanding its dynamic behavior in various chemical environments nih.govresearchgate.net.

Computational Modeling of Reaction Energetics and Kinetics

Computational modeling is essential for understanding the energetics and kinetics of chemical reactions involving this compound, providing insights into activation barriers, reaction rates, and the stability of intermediates.

Elucidation of Transition States and Intermediates

A critical application of computational chemistry is the elucidation of transition states and intermediates, which are crucial for understanding reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, computational methods can locate stationary points corresponding to reactants, products, intermediates (energy minima), and transition states (first-order saddle points) rsc.orgsmu.edu. Transition states represent the highest energy point along the reaction pathway connecting reactants to products or intermediates, and their characterization provides the activation energy for a given step smu.edu.

For this compound, computational studies have been instrumental in understanding its role in reaction mechanisms. For instance, in organocatalytic kinetic resolution via intramolecular aldol (B89426) reactions, computational results indicated that deleterious steric interactions of the this compound ring significantly influence the transition states researchgate.net. This suggests that the cyclic structure of this compound plays a direct role in dictating the energetic landscape of reactions it participates in. Furthermore, in electrochemical oxidation studies involving this compound as a nucleophile, computational analysis has helped to gain mechanistic insight, indicating the participation of o-benzoquinone in Michael addition reactions with primary amines like this compound researchgate.net. The rate of coupling reactions was found to correlate with electronic properties, and the presence of substantial negative charge in the transition state was indicated researchgate.net.

Prediction of Reaction Outcomes and Selectivity

Computational models are increasingly used to predict reaction outcomes and selectivity, which is vital for synthetic planning and optimizing chemical processes. These models can assess the regioselectivity and site-selectivity of organic reactions, identifying which positions on a molecule are most likely to react nih.govrsc.org. For complex substrates, machine learning models, often trained on quantum mechanical (QM) descriptors, are being developed to predict regioselectivity, even for challenging C(sp³)–H functionalization reactions nih.govmit.educhemrxiv.org.

While specific predictive models for this compound's reaction outcomes were not detailed, the general principles apply. For example, in the context of this compound acting as a nucleophile, computational methods can predict the preferred site of attack based on electronic properties and steric hindrance. The ability to predict selectivity is particularly important in synthesizing complex molecules, where multiple reaction pathways are possible rsc.org. Computational studies can help in de-risking direct C–H activation in late-stage synthesis and aid in synthetic planning nih.gov.

Application in Material Science and Bio-Catalysis

Computational chemistry, including studies on compounds like this compound, finds applications in diverse fields such as material science and bio-catalysis, contributing to the design and understanding of novel systems.

In material science , computational modeling is a pivotal tool for understanding, designing, and optimizing materials at various scales, from atomic structures to macroscopic properties european-mrs.comhilarispublisher.com. It enables researchers to simulate complex phenomena and predict material behavior based on fundamental physical principles, including strength, conductivity, and thermal stability hilarispublisher.com. This compound, as a cyclic amine, could be relevant in the design of polymers, surfactants, or other functional materials where its specific cyclic structure and amine functionality might impart unique properties. For instance, this compound has been mentioned in the context of structural optimization of PNIPAM-derived thermoresponsive polymers, indicating its potential as a component in such materials ufsm.br. Computational methods can help in tuning the composition and technological parameters of synthesis to achieve desired material properties, especially when the number of variables is too large for experimental exploration alone european-mrs.com.

In bio-catalysis , computational methods are crucial for understanding enzymatic phenomena and designing enzymes for specific reactions academie-sciences.frmdpi.com. Biocatalysis offers advantages such as superior regio-, stereo-, and enantioselectivity, mild reaction conditions, and the ability to shorten multi-step synthesis routes academie-sciences.frmdpi.com. Computational tools, including protein modeling and engineering techniques, have significantly advanced the discovery of new enzymes and expanded the application of biocatalysis in synthetic routes academie-sciences.fr. For amine-containing pharmaceuticals, biocatalysis provides a greener alternative to traditional transition metal-catalyzed routes and facilitates the installation of chiral amine functionalities mdpi.com. While specific detailed studies on this compound in biocatalysis were not found, the general application of computational methods to understand and engineer enzymes for reactions involving amines is well-established mdpi.comnih.govnih.gov. This includes using molecular dynamics simulations to study enzyme-substrate complexes and reaction pathways, and quantum mechanics/molecular mechanics (QM:MM) approaches to predict enzyme reaction kinetics nih.gov.

Predictive Modeling in Hydrothermal Liquefaction for Bio-oil Production

Hydrothermal liquefaction (HTL) is a thermochemical process that converts diverse biomass feedstocks into renewable bio-oil using hot, compressed water. rsc.orgnih.gov This process is recognized as a promising route for sustainable energy production, converting materials such as microalgae, macroalgae, and various waste materials into valuable liquid fuels. nih.govtandfonline.comrhhz.net During HTL, complex biochemical components of biomass, including proteins, polysaccharides, and lipids, undergo decomposition and transformation through reactions like hydrolysis, decarboxylation, deamination, and condensation. nih.govtandfonline.com Proteins, for instance, degrade into amino acids, which can subsequently undergo deamination to yield organic acids and amino derivatives. tandfonline.com

Predictive modeling, utilizing techniques such as Response Surface Methodology (RSM) and Artificial Neural Networks (ANNs), is extensively applied to optimize HTL processes and predict bio-oil yields and compositions. rsc.orgtandfonline.comresearchgate.net These models aim to correlate process parameters (e.g., temperature, residence time, catalyst presence) with the characteristics of the resulting bio-oil, including its elemental composition, energy density, and the formation of specific compound classes like furans, cyclic compounds, and oxygen-containing compounds. rsc.orgtandfonline.comresearchgate.net For example, ANNs have demonstrated high predictive accuracy in optimizing bio-oil production from algae, with R² values often exceeding 0.98. tandfonline.comresearchgate.net While amines, such as this compound, are relevant nitrogen-containing compounds that could potentially be formed or involved in the complex reaction pathways of HTL, specific detailed research findings or predictive modeling studies focusing solely on this compound's formation or role within hydrothermal liquefaction for bio-oil production were not identified in the current literature search. nih.govtandfonline.comrhhz.net

Molecular Fingerprint Prediction and Compound Identification

Molecular fingerprints are mathematical representations of chemical compounds, enabling the application of statistical analyses and machine learning techniques in cheminformatics. towardsdatascience.comfrontiersin.org These fingerprints encode structural information about a molecule, allowing for the comparison and identification of compounds based on their chemical characteristics. towardsdatascience.commdpi.com They are widely utilized in various computational applications, including drug discovery, virtual screening, and particularly in metabolite annotation and compound identification from spectroscopic data. towardsdatascience.commdpi.comnih.gov

In the context of compound identification, molecular fingerprint prediction methods leverage machine learning models, such as Artificial Neural Networks (ANNs), to predict a compound's fingerprint from experimental data, most notably from tandem mass spectrometry (MS/MS) spectra. mdpi.comnih.gov This predicted fingerprint can then be compared against known fingerprints in compound databases (e.g., PubChem, HMDB) to identify unknown metabolites. mdpi.comnih.gov this compound (PubChem CID: 2899) has been explicitly used as an example to illustrate MS/MS patterns in spectral libraries for molecular fingerprint prediction. nih.gov For instance, the MetFID workflow, which employs ANNs to map MS/MS spectra to compound fingerprints, utilized this compound's MS/MS spectra from the NIST 17 library to demonstrate the similarities and differences in spectral patterns acquired under various experimental setups. nih.gov This highlights this compound's utility as a reference compound in the development and validation of computational tools designed for advanced compound identification through molecular fingerprinting. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Cycloheptylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including cycloheptylamine. longdom.org It provides detailed information about the chemical environment and connectivity of atoms within a molecule. longdom.org

Elucidation of Stereochemistry using Advanced NMR Experiments (e.g., HSQC)

The flexible seven-membered ring of this compound can adopt various conformations, leading to complex stereochemical possibilities in its derivatives. Advanced 2D NMR experiments are crucial for assigning the relative and absolute stereochemistry of such molecules. longdom.orgnih.gov

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a powerful 2D NMR technique that correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.netwalisongo.ac.id In the context of a substituted this compound, an HSQC experiment would allow for the unambiguous assignment of each proton to its corresponding carbon in the cycloheptyl ring. This is particularly useful in distinguishing between diastereomers, where different spatial arrangements of substituents lead to distinct chemical shifts for the ring's protons and carbons. nih.gov For instance, in the synthesis of β-fluoro this compound derivatives, HSQC, in conjunction with other 2D NMR experiments like HMBC and NOESY, was instrumental in assigning the relative stereochemistry of the products. nih.gov By establishing correlations between specific protons and carbons, researchers can build a detailed 3D model of the molecule and confirm the spatial orientation of substituents. nih.gov

Table 1: Illustrative 1H and 13C NMR Chemical Shift Assignments for a Hypothetical Substituted this compound Derivative using HSQC Data. Note: These are hypothetical values for illustrative purposes.

| Carbon Atom | 13C Chemical Shift (ppm) | Attached Proton(s) | 1H Chemical Shift (ppm) |

|---|---|---|---|

| C1 (CH-NHR) | 55.2 | H1 | 3.10 |

| C2 | 34.5 | H2a, H2b | 1.85, 1.60 |

| C3 | 28.0 | H3a, H3b | 1.55, 1.40 |

| C4 | 24.1 | H4a, H4b | 1.50, 1.35 |

| C5 | 28.0 | H5a, H5b | 1.55, 1.40 |

| C6 | 34.5 | H6a, H6b | 1.85, 1.60 |

| C7 | 30.1 | H7a, H7b | 1.70, 1.50 |

Application in Reaction Monitoring and Product Confirmation

NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions and confirming the structure of the resulting products. researchgate.net In syntheses involving this compound, such as the formation of amides or other derivatives, ¹H and ¹³C NMR provide direct evidence of the transformation. researchgate.netrsc.org

For example, in the synthesis of cycloheptylcinnamamide, the disappearance of the characteristic signals of the starting materials (cinnamic acid and this compound) and the appearance of new signals corresponding to the amide product would be monitored by NMR. researchgate.net The successful formation of the amide bond can be confirmed by the chemical shift of the proton attached to the nitrogen (N-H) and the shifts of the adjacent carbons and protons. In a study involving the synthesis of N-Boc-N-cycloheptyl-amino-acetic acid, ¹H NMR was used to confirm the structure of the product, with characteristic multiplets observed for the cycloheptyl ring protons and the protons of the amino acid backbone. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis to probe the structure of ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation, and the resulting product ions are analyzed. nationalmaglab.org This fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion [C₇H₁₅N]⁺•. In an MS/MS experiment, this ion would be expected to undergo characteristic fragmentation pathways. Common fragmentation for cyclic amines involves the loss of alkyl radicals from the ring. nih.gov The fragmentation patterns can be influenced by the type of mass spectrometer and the collision energy used. nih.gov Analysis of these fragments helps to confirm the structure of the cycloheptyl ring and the position of the amine group. researchgate.net

Table 2: Predicted Major Fragment Ions for this compound in an MS/MS Experiment. Note: These are predicted fragmentation pathways based on general principles of mass spectrometry.

| Precursor Ion (m/z) | Collision-Induced Dissociation | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 113 [M]⁺• | Ring Opening & C-C Cleavage | 98 | •CH₃ |

| 113 [M]⁺• | Ring Opening & C-C Cleavage | 84 | •C₂H₅ |

| 113 [M]⁺• | α-cleavage | 84 | •C₂H₅ |

| 113 [M]⁺• | Loss of Ammonia (B1221849) | 96 | NH₃ |

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. acs.org This precision allows for the determination of the elemental composition of a molecule or fragment, which is invaluable in mechanistic studies. core.ac.uk

In research involving reactions of this compound, HRMS can be used to identify and confirm the exact mass of intermediates and final products. gre.ac.uk For instance, if this compound participates in a complex reaction sequence, HRMS can help to distinguish between potential products that may have the same nominal mass but different elemental formulas. This level of accuracy is crucial for proposing and validating reaction mechanisms. core.ac.uk Studies on other amines have demonstrated the power of HRMS, often coupled with liquid chromatography (LC-HRMS), for the sensitive and accurate quantification and identification of reaction products and metabolites. thermofisher.com

Vibrational Spectroscopy: IR and Raman Analysis